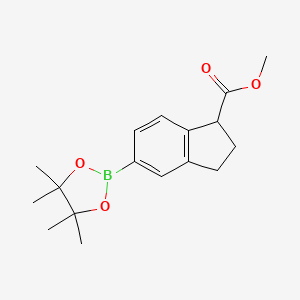

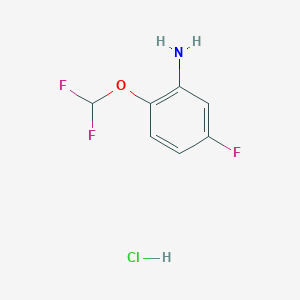

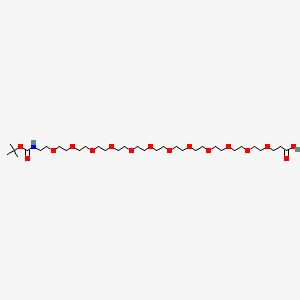

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-5-fluoroaniline hydrochloride, also known as DFMA hydrochloride, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of aniline, which is a basic organic compound that is used in the production of various chemicals, including dyes, drugs, and plastics. DFMA hydrochloride is an important compound in the field of medicinal chemistry, and its synthesis method and mechanism of action have been extensively studied.

Scientific Research Applications

Synthesis Techniques

- Fluoroform (CHF3) is used as a difluorocarbene source in a process for converting phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives, providing moderate to good yields of the respective products. This process is carried out at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).

Structural and Electronic Properties

- The electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, as candidate monomers for new conducting polymers have been investigated. The study found that 2-fluoroaniline and 2,5-difluoroaniline have more delocalized double bonds, making them more apt for electropolymerization reactions (BeigiHossein, 2012).

Polymer Synthesis

- Polymers like poly(2-fluoroaniline), P2FAN, poly(3-fluoroaniline), P3FAN, and poly(4-fluoroaniline), P4FAN, have been synthesized from fluorine substituted aniline monomers. These polymers' characterization was carried out using spectroscopic techniques and thermal analysis (Cihaner & Önal, 2001).

Bioactivation and Metabolic Studies

- Studies on the metabolism and bioactivation of fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, have been conducted. This research is significant in understanding the bioactivation of these compounds to reactive benzoquinoneimines (Rietjens & Vervoort, 1991).

Chemical Assays

- A potentiometric reaction-rate method for the assay of peroxidase and peroxidase-coupled reactions has been developed, using the peroxidase-catalyzed rupture of the C–F bond in organo-fluoro compounds, including fluorinated anilines (Siddiqi, 1982).

properties

IUPAC Name |

2-(difluoromethoxy)-5-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABLYGBWNDXGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B6591556.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)